2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone
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Overview
Description
2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone is a complex organic compound that features a benzimidazole moiety, a pyrrolidine ring, and a chlorophenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction where a suitable pyrrolidine derivative reacts with an appropriate electrophile.
Attachment of Chlorophenyl Sulfonyl Group: The chlorophenyl sulfonyl group can be attached through a sulfonylation reaction using chlorosulfonic acid or its derivatives.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzimidazole derivative with additional oxygen-containing functional groups, while reduction could lead to the formation of a more saturated compound.
Scientific Research Applications
Chemistry
In chemistry, 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The benzimidazole moiety is known for its biological activity, and the presence of the pyrrolidine and chlorophenyl sulfonyl groups could enhance its interaction with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzimidazole moiety could bind to nucleic acids or proteins, while the pyrrolidine and chlorophenyl sulfonyl groups could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone: Lacks the chlorophenyl sulfonyl group.
1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanol: Contains an additional hydroxyl group.
Uniqueness
The presence of the chlorophenyl sulfonyl group in 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable molecule for research and industrial applications.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c20-14-5-7-15(8-6-14)27(25,26)16-9-10-22(11-16)19(24)12-23-13-21-17-3-1-2-4-18(17)23/h1-8,13,16H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEIFJVNGZYVDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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